Ucph-102, >=98% (hplc)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

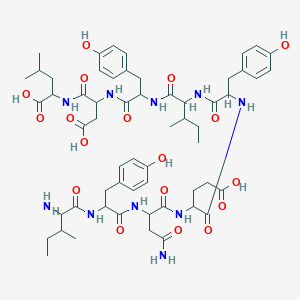

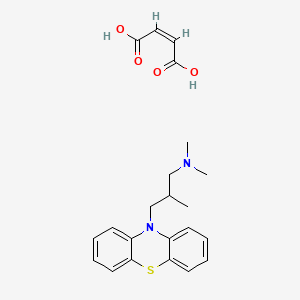

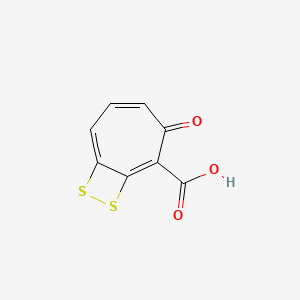

UCPH-102 is a chemical compound with the molecular formula C21H18N2O2 . It is a selective inhibitor of the Excitatory Amino Acid Transporter subtype-1 (EAAT1, GLAST) with an IC50 value of 420 nM for EAAT1 and >300 μM for EAAT2-5 . It has been shown to cross the blood-brain barrier, making it a valuable tool for studying the role of EAAT1 in the brain .

Molecular Structure Analysis

The molecular weight of UCPH-102 is 330.38 . The linear structural formula is C21H18N2O2 .Physical And Chemical Properties Analysis

UCPH-102 is a white to beige powder . It is soluble in DMSO at 20 mg/mL . It should be stored at 2-8°C .Scientific Research Applications

Bioavailability and Selectivity

- UCPH-102 has been studied for its ability to penetrate the blood-brain barrier and its selectivity for EAAT1. Haym et al. (2016) found that oral administration in rats led to significant plasma and brain concentrations, suggesting its potential for in vivo studies. They also confirmed its selectivity for EAAT1 through in vitro profiling at central nervous system targets (Haym et al., 2016).

Mechanism of Action

- The mechanism of action of UCPH-102 and its analog UCPH-101 has been explored by Abrahamsen et al. (2013). They found that UCPH-102 exhibits a long-lasting inactive state of EAAT1, suggesting its potential for sustained inhibition of this transporter (Abrahamsen et al., 2013).

Design and Synthesis

- Huynh et al. (2012) worked on designing and synthesizing fluorescent analogs of UCPH-101/102 for potential use as subtype-selective inhibitors at EAAT1, highlighting the continuous development and improvement of these compounds (Huynh et al., 2012).

Probing for Improved Potency

- The quest for improved potency and in vivo bioavailability of EAAT1 inhibitors like UCPH-101 and UCPH-102 has led to the design and pharmacological evaluation of various analogs. Erichsen et al. (2014) synthesized and evaluated multiple analogs, contributing to the understanding of the structure-activity relationship of these inhibitors (Erichsen et al., 2014).

Photoluminescent Applications

- Zhou et al. (2012) explored the use of rare-earth upconversion nanophosphors (UCNPs), which have unique photoluminescent properties, for small-animal imaging. This research indicates potential applications of UCPH-related compounds in bioimaging and diagnostics (Zhou et al., 2012).

Theranostic Applications

- Gu et al. (2013) discussed the use of lanthanide-doped UCNPs for bioimaging and therapeutic delivery, highlighting the multifunctional potential of these compounds in medical sciences, which could include derivatives of UCPH-102 (Gu et al., 2013).

Mechanism of Action

Safety and Hazards

UCPH-102 is classified as a combustible solid . It does not have a flash point . In case of eye contact, it is recommended to flush eyes immediately with large amounts of water . In case of skin contact, rinse skin thoroughly with large amounts of water and remove contaminated clothing and shoes . If inhaled, relocate to fresh air immediately . If ingested, wash out mouth with water but do not induce vomiting .

Relevant Papers One relevant paper titled “Probing for Improved Potency and In Vivo Bioavailability of Excitatory Amino Acid Transporter Subtype 1 Inhibitors UCPH-101 and UCPH-102: Design, Synthesis and Pharmacological Evaluation of Substituted 7-Biphenyl Analogs” was found . This paper explores the structure-activity relationship (SAR) of a series of EAAT1 selective inhibitors, leading to the development of the potent inhibitors UCPH-101 and UCPH-102 .

properties

IUPAC Name |

2-amino-4-methyl-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-12-17(11-22)21(23)25-19-10-14(9-18(24)20(12)19)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,12,14H,9-10,23H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQMHUGTNOOYFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(OC2=C1C(=O)CC(C2)C3=CC=CC4=CC=CC=C43)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ucph-102, >=98% (hplc) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(4-fluorophenoxy)-N-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B611469.png)